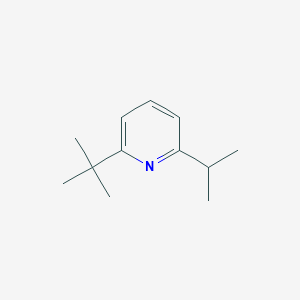

2-t-Butyl-6-isopropylpyridine

描述

The Pivotal Role of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are of paramount importance across the chemical sciences. Their presence in natural products, such as certain vitamins and alkaloids, and their role as foundational units in pharmaceuticals, agrochemicals, and materials science underscore their versatility. rsc.orgacs.orgnih.gov The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, allowing it to participate in a wide array of chemical transformations, either as a reactant, a catalyst, or a ligand for metal-catalyzed reactions. catalysis.blogcnr.it

Elucidating the Unique Research Landscape of Sterically Hindered Pyridines (SHPs)

Sterically hindered pyridines are a fascinating subclass of pyridine derivatives characterized by the presence of bulky alkyl groups at the 2 and 6 positions of the pyridine ring. This structural feature dramatically influences their chemical behavior. The steric bulk around the nitrogen atom impedes its ability to act as a nucleophile, meaning it is less likely to participate in substitution reactions. However, the lone pair of electrons on the nitrogen remains accessible to small electrophiles, most notably a proton. This unique combination of properties makes SHPs highly valuable as non-nucleophilic bases. stackexchange.comwikipedia.org They are capable of scavenging protons in a reaction mixture without interfering with other electrophilic centers, a crucial attribute in many sensitive organic syntheses.

Prominent examples of well-studied SHPs include 2,6-di-tert-butylpyridine (B51100) and 2,6-di-isopropylpyridine. Their utility in promoting elimination reactions over substitution and in preventing side reactions in processes like the formation of silyl (B83357) enol ethers has been extensively documented. The degree of steric hindrance can be tuned by varying the size of the alkyl groups at the 2 and 6 positions, which in turn modulates their basicity and reactivity. stackexchange.com

Research Rationale and Focus on 2-t-Butyl-6-isopropylpyridine within SHP Chemistry

While much is known about symmetrically substituted SHPs like 2,6-di-tert-butylpyridine, asymmetrically substituted derivatives such as this compound represent a more nuanced area of study. The presence of two different bulky alkyl groups—a tert-butyl group and a slightly less sterically demanding isopropyl group—suggests that this compound may exhibit a unique balance of steric and electronic properties.

The research interest in this compound lies in its potential to offer a finely tuned level of steric hindrance and basicity that may be advantageous in specific chemical transformations where other SHPs are either too reactive or too sterically encumbered. By exploring the synthesis, properties, and potential applications of this specific molecule, chemists can expand the toolkit of non-nucleophilic bases available for sophisticated organic synthesis, potentially enabling new reactions or improving the efficiency and selectivity of existing ones. This article, therefore, focuses on elucidating the chemical character of this compound, drawing upon the established knowledge of its structural relatives to predict and understand its behavior.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5402-34-6 |

|---|---|

分子式 |

C12H19N |

分子量 |

177.29 g/mol |

IUPAC 名称 |

2-tert-butyl-6-propan-2-ylpyridine |

InChI |

InChI=1S/C12H19N/c1-9(2)10-7-6-8-11(13-10)12(3,4)5/h6-9H,1-5H3 |

InChI 键 |

UOGIEYUXHMMMSS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=NC(=CC=C1)C(C)(C)C |

产品来源 |

United States |

Synthesis and Properties of 2 T Butyl 6 Isopropylpyridine

The synthesis of 2,6-dialkylpyridines can generally be achieved through the reaction of pyridine (B92270) with an excess of an alkyllithium reagent. rsc.orgrsc.org For an asymmetrically substituted pyridine like 2-t-butyl-6-isopropylpyridine, a multi-step approach would likely be necessary. A plausible synthetic route could involve the initial synthesis of either 2-tert-butylpyridine (B1266198) or 2-isopropylpyridine, followed by a second alkylation step with the corresponding alkyllithium reagent.

The physical and chemical properties of this compound are not extensively documented in the literature, likely due to its status as a less common research chemical. However, we can predict its properties with a high degree of confidence by comparing them to its close structural analogs, 2,6-di-tert-butylpyridine (B51100) and 2,6-di-isopropylpyridine.

| Property | 2,6-di-tert-butylpyridine | This compound (Predicted) | 2,6-di-isopropylpyridine |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₁N | C₁₂H₁₉N | C₁₁H₁₇N |

| Molecular Weight | 191.32 g/mol | 177.28 g/mol | 163.26 g/mol |

| Boiling Point | ~208 °C | ~190-200 °C | 178-179 °C |

| Density | ~0.852 g/mL | ~0.84 g/mL | ~0.83 g/mL |

| pKa of Conjugate Acid | ~3.58 | ~4.5-5.0 | ~5.34 |

The predicted properties of this compound are intermediate between its two symmetrical counterparts. The basicity, as indicated by the pKa of its conjugate acid, is expected to be higher than that of 2,6-di-tert-butylpyridine due to the slightly reduced steric hindrance from the isopropyl group compared to a second tert-butyl group. stackexchange.com

Physicochemical and Mechanistic Probes of 2 T Butyl 6 Isopropylpyridine Reactivity

Basicity and Proton Affinity Studies in Sterically Hindered Pyridines

The basicity of a pyridine (B92270) is a measure of its ability to accept a proton. For sterically hindered pyridines like 2-t-Butyl-6-isopropylpyridine, the accessibility of the nitrogen's lone pair of electrons is a critical factor.

Quantitative Assessment of Steric Effects on Lewis Basicity (e.g., pKa values in various solvents)

The steric hindrance caused by the t-butyl and isopropyl groups at the 2 and 6 positions significantly impacts the Lewis basicity of the pyridine nitrogen. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric bulk around the nitrogen atom can impede its interaction with Lewis acids, including protons. stackexchange.comscribd.com

The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, is a common measure of basicity. For instance, the pKa of the conjugate acid of 2,6-di-t-butylpyridine in 50% aqueous ethanol (B145695) is 3.58, which is lower than that of pyridine (4.38), indicating that it is a weaker base in this solvent system. stackexchange.com This decrease in basicity is attributed to the steric strain involved in the protonation of the nitrogen atom. stackexchange.com In contrast, 2,6-dimethylpyridine (B142122) has a higher pKa (5.77) than pyridine, showcasing the expected electron-donating effect of less bulky alkyl groups. stackexchange.com

The solvent can also play a crucial role in determining the basicity of sterically hindered pyridines. Studies on 2,6-di-t-butylpyridine in various aqueous alcohol solutions have shown that the base-weakening effect of the bulky substituents is due to steric inhibition of solvation of the pyridinium (B92312) cation. acs.org As the concentration of the alcohol in the aqueous solution increases, the difference in basicity compared to less hindered pyridines becomes more pronounced. acs.org

Table 1: pKa Values of Selected Pyridines in 50% Aqueous Ethanol

| Compound | pKa of Conjugate Acid |

| Pyridine | 4.38 stackexchange.com |

| 2,6-di-methylpyridine | 5.77 stackexchange.com |

| 2,6-di-isopropylpyridine | 5.34 stackexchange.com |

| 2,6-di-t-butylpyridine | 3.58 stackexchange.com |

| Data sourced from a study by Brown and Kanner. stackexchange.com |

Gas-Phase Basicity and Solvation Effects

In the gas phase, where solvent effects are absent, the intrinsic basicity of a molecule can be assessed. The gas-phase basicity of a compound is a measure of its proton affinity. For sterically hindered pyridines, the gas-phase basicity is primarily influenced by the electronic effects of the substituents. The electron-donating nature of the t-butyl and isopropyl groups would be expected to increase the gas-phase basicity of this compound compared to pyridine itself.

Nucleophilicity and Electrophilic Reactivity of Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with electrophilic species. However, the steric hindrance significantly modulates this reactivity.

Formation of Quaternary Ammonium (B1175870) Salts and N-Oxides

The formation of quaternary ammonium salts involves the reaction of the pyridine nitrogen with an alkyl halide. Due to the steric bulk of the t-butyl and isopropyl groups, the formation of quaternary ammonium salts with this compound is expected to be very slow or not occur at all under standard conditions.

Similarly, the formation of N-oxides by oxidation of the pyridine nitrogen is also challenging for sterically hindered pyridines. nih.govthieme-connect.de Direct oxidation of hindered heteroarenes often requires strong oxidizing agents. thieme-connect.de While methods exist for the N-oxidation of pyridines, the steric hindrance in this compound would likely necessitate more forcing reaction conditions compared to unhindered pyridines. nih.gov The N-oxide group, once formed, can act as a versatile handle for further functionalization of the pyridine ring. thieme-connect.de

Steric Shielding Effects on Pyridine Ring Reactivity

The bulky t-butyl and isopropyl groups at the 2 and 6 positions not only hinder reactions at the nitrogen atom but also shield the adjacent positions on the pyridine ring from electrophilic attack. This steric shielding can direct electrophilic substitution reactions to the less hindered positions of the ring.

In general, electrophilic aromatic substitution on the pyridine ring is difficult due to the electron-withdrawing nature of the nitrogen atom. However, when such reactions do occur, the position of substitution is influenced by both electronic and steric factors. For this compound, the significant steric bulk at the ortho positions would strongly disfavor substitution at the 3 and 5 positions, making the 4-position the most likely site for any potential electrophilic attack, assuming the reaction can overcome the steric hindrance to approach the ring.

Regioselectivity in Electrophilic Aromatic Substitution

The introduction of electrophiles to the pyridine ring of this compound is a process dictated by a combination of electronic and steric factors. The pyridine nitrogen, being more electronegative than carbon, deactivates the ring towards electrophilic attack compared to benzene. However, the alkyl groups, through their inductive effect, donate electron density to the ring, partially offsetting this deactivation.

The directing effect of the substituents and the inherent electronic nature of the pyridine ring favor electrophilic attack at the 3- and 5-positions (meta to the nitrogen). The 2-, 4-, and 6-positions are electronically less favored for substitution. In the case of this compound, the 2- and 6-positions are blocked by the alkyl substituents. Therefore, electrophilic substitution is primarily directed towards the 3-, 4-, and 5-positions.

However, the significant steric bulk of the t-butyl and isopropyl groups plays a crucial role in determining the ultimate regioselectivity. The space-filling nature of these groups hinders the approach of an electrophile to the adjacent 3- and 5-positions. Consequently, electrophilic attack at the 4-position is generally favored, as it is the most sterically accessible and electronically viable position.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position of Electrophilic Attack | Relative Energy of Transition State (Illustrative) | Predicted Major Product |

| 3-position | Higher | Minor |

| 4-position | Lower | Major |

| 5-position | Higher | Minor |

This table presents an illustrative prediction based on established principles of electrophilic aromatic substitution, highlighting the directing effects and steric hindrance imparted by the substituents.

Detailed research on related 2,6-disubstituted pyridines supports this prediction. For instance, studies on the nitration of 2,6-lutidine (2,6-dimethylpyridine) show a preference for substitution at the 4-position, and this preference is expected to be even more pronounced for the more sterically demanding this compound.

Modulation of Nucleophilic Dearomatization Reactions

Nucleophilic dearomatization of pyridines is a powerful synthetic tool for the construction of highly functionalized, non-aromatic nitrogen heterocycles. This transformation typically requires activation of the pyridine ring by an N-acyl or N-alkyl group, which enhances its electrophilicity. In the context of this compound, the steric environment created by the bulky substituents at the 2- and 6-positions significantly influences the regiochemical outcome of nucleophilic attack.

Generally, nucleophilic attack on an activated pyridinium ion can occur at the 2-, 4-, or 6-positions. With unsymmetrically substituted pyridines like this compound, the two ortho positions (2- and 6-) are not equivalent. The extreme steric bulk of the t-butyl group is expected to effectively shield the 2-position from nucleophilic attack. The isopropyl group at the 6-position also presents considerable steric hindrance, albeit less than the t-butyl group.

As a result, nucleophilic attack is most likely to occur at the 4-position, which is sterically the most accessible. This regioselectivity can be modulated by the nature of the nucleophile. Smaller, "harder" nucleophiles may have a greater propensity to attack at the less hindered 6-position compared to larger, "softer" nucleophiles, which would preferentially add to the 4-position.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on N-Acyl-2-t-butyl-6-isopropylpyridinium Ion

| Nucleophile Type | Predicted Major Site of Attack | Rationale |

| Small, Hard (e.g., MeLi) | 4-position (major), 6-position (minor) | Less sensitive to steric hindrance, but 4-position remains most accessible. |

| Bulky, Soft (e.g., PhMgBr) | 4-position | Highly sensitive to steric hindrance, favoring the most open site. |

This table provides a predictive framework for the regioselectivity of nucleophilic dearomatization based on the interplay of steric effects and nucleophile characteristics.

Understanding Frustrated Lewis Pair (FLP) Behavior with Bulky Pyridines

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a paradigm-shifting strategy in catalysis, enabling the activation of small molecules without the need for transition metals. nih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves the acidic and basic sites available to interact with and activate a substrate molecule.

Bulky pyridines, such as this compound, are excellent candidates for the Lewis base component in FLP systems. The significant steric hindrance around the nitrogen atom, provided by the t-butyl and isopropyl groups, prevents it from readily forming a stable adduct with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

This steric frustration is crucial for FLP activity. While the nitrogen atom of this compound is a reasonably strong Lewis base, its ability to donate its lone pair to a Lewis acid is sterically impeded. This unquenched Lewis basicity, in concert with the unquenched Lewis acidity of the partner acid, allows the FLP to engage in cooperative bond activation of small molecules like dihydrogen (H₂), carbon dioxide (CO₂), and others.

The degree of "frustration" and the resulting reactivity of the FLP are highly dependent on the steric bulk of both the Lewis acid and the Lewis base. The combination of a t-butyl and an isopropyl group in this compound provides a specific level of steric encumbrance that can be tuned for particular applications. For instance, it is less sterically demanding than 2,6-di-t-butylpyridine, which may allow for the formation of adducts with smaller Lewis acids while still exhibiting FLP behavior with bulkier ones.

Table 3: Comparison of Steric Parameters and FLP Behavior for Selected Bulky Pyridines

| Pyridine Derivative | Cone Angle (θ) (Illustrative) | Potential for FLP Formation with B(C₆F₅)₃ |

| Pyridine | ~120° | Forms classical adduct |

| 2,6-Lutidine | ~160° | Borderline/Weak FLP behavior |

| This compound | ~185° | Good candidate for FLP formation |

| 2,6-Di-t-butylpyridine | ~200° | Excellent candidate for FLP formation |

This table presents illustrative cone angles as a measure of steric bulk to rationalize the potential for FLP formation. The values for this compound are estimated based on related structures.

Coordination Chemistry and Catalytic Applications of 2 T Butyl 6 Isopropylpyridine Derivatives

Design and Synthesis of 2-t-Butyl-6-isopropylpyridine-Based Ligands

The design and synthesis of ligands derived from this compound are driven by the unique steric environment created by the bulky alkyl groups positioned ortho to the nitrogen atom. These substituents are pivotal in modulating the electronic and steric properties of the pyridine (B92270) ring, which in turn dictates its coordination behavior with metal centers and its utility in various chemical applications. The synthesis of such sterically hindered pyridines can be challenging. For instance, while treating 2-t-butylpyridine with appropriate alkyllithium reagents can yield compounds like 2-isopropyl-6-t-butylpyridine, this method is not universally applicable for all derivatives. researchgate.netacs.org Alternative multi-step cyclization procedures are sometimes necessary to obtain the desired sterically demanding pyridine core. researchgate.netacs.org

Influence of Steric Bulk on Metal Coordination Geometry and Stability

The defining feature of this compound and its derivatives is the substantial steric hindrance around the nitrogen donor atom. This steric bulk profoundly influences the geometry and stability of the resulting metal complexes. The large t-butyl and isopropyl groups physically restrict the space around the metal center, preventing the coordination of multiple ligands or large substrates. This "steric shielding" can lead to the formation of complexes with lower coordination numbers than would be observed with less hindered ligands like pyridine or 2,6-lutidine. researchgate.net

The steric encumbrance also impacts the basicity of the pyridine nitrogen. While alkyl groups are electron-donating and would be expected to increase basicity, the extreme steric hindrance in compounds like 2,6-di-tert-butylpyridine (B51100) can make protonation (and thus coordination to a metal cation) thermodynamically less favorable in solution compared to less hindered pyridines. researchgate.net This is due to poor solvation of the bulky conjugate acid. researchgate.net For example, an incremental increase in pKa values is seen in the series from pyridine to 2,6-diisopropylpyridine, suggesting minimal steric effects on proton addition in this specific series, but highly hindered pyridines like 2,6-di-tert-butylpyridine show unusually low basicity in solvents like DMSO. researchgate.netresearchgate.net This controlled and often weakened coordination ability is a key feature exploited in catalysis.

In the context of platinum(II) complexes, the hindered rotation around the Pt–N bond, caused by bulky 2-alkyl-substituted pyridines, can introduce an element of planar chirality to the complex. researchgate.net The stability and geometry of these complexes are a direct consequence of the interplay between the electronic properties of the metal and the steric demands of the pyridine ligand. For instance, a copper(I) complex with a 2-(6'-isopropylpyridyl)-substituted verdazyl ligand adopts a distorted tetrahedral geometry, where the separation of the two ligand planes is enforced by steric repulsion. sjsu.edu This specific geometry was found to be crucial for maintaining a high-spin ground state in the diradical complex. sjsu.edu

Applications in Metallosupramolecular Architectures

Metallosupramolecular chemistry relies on the principles of self-assembly, where carefully designed organic ligands and metal ions combine to form large, well-defined architectures. polyu.edu.hk Sterically hindered pyridine ligands, including derivatives of this compound, play a crucial role in directing these assembly processes. The steric information encoded in the ligand can control the number of ligands that coordinate to a metal ion and their relative spatial arrangement, thereby dictating the final structure of the supramolecular assembly.

By functionalizing a ligand core with sterically demanding pyridine units, chemists can guide the formation of specific structures like helicates, cages, or coordination polymers. polyu.edu.hkresearchgate.net For example, bifunctional ligands containing both a chelating unit (like β-diketonate) and a sterically hindered pyridine can act as metalloligands, first coordinating a metal ion at the chelation site and then using the pyridine nitrogen to link to another metal center, forming extended heterometallic polymers. researchgate.net The size and shape of the substituents on the pyridine ring are critical; even subtle changes can lead to different assembled structures. polyu.edu.hk Research has shown that in systems designed to form helicates and tetrahedra, the stability and transformation between these structures are highly dependent on the ligand's linker length and the ionic radii of the coordinated lanthanide ions, demonstrating the importance of ligand design. polyu.edu.hk In some cases, chiral frameworks can be formed from achiral components, where the chirality arises from the coordination geometry around the metal, which is influenced by the steric profile of the ligands. weizmann.ac.il

Catalytic Roles in Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Sterically Hindered Pyridine Ligands

Sterically hindered pyridine ligands are instrumental in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of ligand is crucial as it facilitates key steps in the catalytic cycle, namely oxidative addition and reductive elimination. nih.govrsc.org Bulky ligands, like derivatives of this compound, enhance the rate of these steps, which is particularly beneficial for coupling unactivated or sterically demanding substrates. rsc.org

The steric bulk on the ligand can promote the formation of highly reactive, low-coordinate metal species (e.g., L-Pd(0)) that readily undergo oxidative addition with aryl halides. Furthermore, the steric repulsion between the ligand and the substrates in the coordination sphere of the metal can accelerate the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active catalyst. rsc.orgresearchgate.net This allows for the efficient synthesis of sterically hindered biaryl compounds and complex molecules that would be difficult to access with less bulky ligands. nih.govrsc.orgnih.gov For example, pyrazole-substituted pyridine ligands offer a tunable platform where steric and electronic properties can be modified to optimize catalytic activity in C–C and C–heteroatom bond formation. researchgate.net

| Ligand Type | Reaction | Substrate Example | Key Finding | Reference |

| 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | Suzuki-Miyaura | m-Bromo-xylene and 2-methoxyphenylboronic acid | Effective for preparing sterically-hindered biaryls. | nih.gov |

| 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine | Suzuki-Miyaura, Buchwald-Hartwig | Aryl halides | Showed promise in preliminary studies for synthesizing hindered biaryls. | rsc.org |

| Pyrazolopyridine | C–C and C–Heteroatom Coupling | General | Versatile ligands that allow fine-tuning of reactivity and selectivity. | researchgate.net |

| EPhos | Cross-Coupling of Heteroarylamines | 2-Aminooxazole and hindered aryl chlorides | Superior yields for sterically hindered substrates compared to other ligands. | nih.gov |

Enantioselective Catalysis Mediated by Chiral SHP Ligands

Introducing chirality into the structure of a sterically hindered pyridine (SHP) ligand opens the door to enantioselective catalysis, where the catalyst directs the formation of one enantiomer of a chiral product over the other. This is typically achieved by synthesizing the ligand from a chiral starting material (from the "chiral pool") or by creating a molecule with axial or planar chirality. diva-portal.orgresearchgate.net

The combination of a chiral environment and steric hindrance is a powerful tool for controlling stereoselectivity. chinesechemsoc.org The chiral ligand creates a dissymmetric space around the metal's active site. For a reaction to proceed, the incoming substrate must adopt a specific orientation to fit into this chiral pocket, leading to a diastereomeric transition state. The energy difference between the possible transition states dictates the enantiomeric excess (ee) of the product. For instance, amino acids have been used as chiral ligands in the enantioselective alkylation of the methyl C(sp³)–H bond of 2-isopropyl pyridine, although with moderate success, highlighting the challenge of differentiating between small groups like hydrogen and methyl. mdpi.comscispace.com More complex chiral ligands, such as those incorporating oxazoline (B21484) moieties or possessing C₂-symmetry, have been developed and successfully applied in reactions like palladium-catalyzed allylic alkylations and the addition of diethylzinc (B1219324) to aldehydes. diva-portal.orgresearchgate.net The steric properties of these ligands are often found to be a dominant factor in determining the level of enantioselectivity. diva-portal.org

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Pyridyl Alcohols / Diethylzinc | Aldehyde Addition | Chiral Alcohols | Up to 41% | researchgate.net |

| Pd / Chiral Pyridyl Pyrrolidine & Oxazoline Ligands | Allylic Alkylation | Alkylated Malonates | Varies based on ligand sterics | diva-portal.org |

| Ir(III) / Chiral Proline Ligand | C(sp²)–H Amidation | Atropisomeric Sulfoxides | Highly stereoselective | mdpi.comscispace.com |

| Co(III) / Chiral Carboxylic Acid | C(sp³)–H Alkylation | Alkylated Amides | High enantioselectivity | scispace.com |

Proton Scavenging and Base-Catalyzed Reactions (e.g., Polymerization)

Due to their unique combination of basicity and steric bulk, this compound and related compounds like 2,6-di-tert-butylpyridine (DTBP) are classified as non-nucleophilic bases or "proton sponges". wikipedia.org While the nitrogen atom is basic enough to accept a proton (act as a Brønsted base), its extreme steric hindrance prevents it from attacking electrophilic centers, such as metal ions or carbon atoms (acting as a Lewis base or nucleophile). wikipedia.org

This property is highly valuable in organic reactions that generate acid as a byproduct. The hindered pyridine can neutralize the acid in situ, preventing acid-catalyzed side reactions or decomposition of sensitive reagents and products, without otherwise interfering with the main transformation. acs.orgresearchgate.net For example, in catalytic reactions using ytterbium triflate, a hindered pyridine is used as a proton scavenger. researchgate.net These bases are also key components in "frustrated Lewis pair" (FLP) chemistry, where the inability of the bulky base and a bulky Lewis acid to form an adduct allows them to cooperatively activate small molecules. d-nb.info

Beyond acting as a simple scavenger, these bases can function as organocatalysts for reactions that require a strong, non-nucleophilic base. libretexts.org Their ability to deprotonate substrates without engaging in nucleophilic attack is crucial for certain polymerization reactions and other base-catalyzed transformations where the presence of a nucleophile would lead to undesired pathways. uni-muenchen.de

Investigation of Metal-Ligand Cooperative Effects

The investigation into derivatives of this compound, particularly within the framework of pincer complexes, has revealed that the ligand is often not a passive scaffold merely influencing the metal center sterically and electronically. Instead, it can actively participate in chemical transformations through a phenomenon known as metal-ligand cooperation (MLC). royalsocietypublishing.orgacs.org This cooperation represents a paradigm shift from traditional catalysis, where the ligand plays a direct and dynamic role in the breaking and forming of chemical bonds during a catalytic cycle. royalsocietypublishing.org

A predominant mechanism for MLC in pyridine-based pincer complexes involves the reversible dearomatization and rearomatization of the central pyridine ring. acs.orgrsc.org This process is typically initiated by the deprotonation of a benzylic C-H or an N-H bond on one of the pincer arms. This deprotonation results in the formation of a dearomatized intermediate, where the pyridine ring loses its aromatic character and an exocyclic double bond is formed on the pincer arm. royalsocietypublishing.org This dearomatized ligand is not only structurally distinct but also electronically activated, often possessing a nucleophilic character at the deprotonated arm. nih.gov

Research has demonstrated the efficacy of this MLC approach across a variety of catalytic reactions, highlighting its role in developing environmentally benign processes that often proceed under neutral conditions with high efficiency. acs.org

Detailed Research Findings

The principle of MLC through aromatization-dearomatization has been extensively studied in catalytic systems involving pyridine-based pincer complexes, which are structural analogs to potential catalysts derived from this compound. These studies provide critical insight into the cooperative effects.

Dehydrogenation and Hydrogenation Reactions: Ruthenium and Iridium pincer complexes based on pyridine have been shown to be highly effective catalysts for dehydrogenation and hydrogenation reactions, where MLC is a key mechanistic feature. mdpi.comresearchgate.net For example, in the acceptorless dehydrogenation of alcohols to ketones or esters, a dearomatized metal-amido intermediate is often proposed. acs.org This intermediate abstracts a proton from the alcohol, while the metal binds the alkoxide. Subsequent β-hydride elimination releases the product and a metal-hydride species, which can then liberate H₂ and regenerate the catalyst. acs.org

Conversely, in hydrogenation reactions, the activation of H₂ can proceed via heterolytic cleavage across the metal-ligand framework. royalsocietypublishing.org The dearomatized ligand accepts a proton (H⁺) while the metal binds the hydride (H⁻), leading to an aromatized dihydride complex that is poised to hydrogenate polar substrates like esters, nitriles, or CO₂. mdpi.comnih.gov

The following tables summarize representative findings from studies on related pyridine-pincer systems that operate via MLC.

Table 1: Catalytic Hydrogenation of Esters by a Ruthenium PN³P-Pincer Complex This table illustrates the effectiveness of a Ru-pincer complex, which operates via an MLC mechanism, in the hydrogenation of various ester substrates. The distinct kinetic properties of these complexes are attributed to the cooperative role of the ligand. acs.org

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |

| Methyl benzoate | 0.1 | 50 | 110 | 12 | >99 |

| Ethyl butyrate | 0.1 | 50 | 110 | 12 | >99 |

| γ-Valerolactone | 0.1 | 50 | 110 | 24 | >99 |

| Dimethyl terephthalate | 0.1 | 50 | 110 | 24 | >99 |

Table 2: Dehydrogenation of Primary Amines to Nitriles with an Iridium Pincer Catalyst This table presents data on the dehydrogenation of primary amines, a transformation where MLC is crucial for the activation of N-H bonds. The reaction proceeds via an inner-sphere mechanism involving N-H oxidative addition followed by β-hydride elimination. researchgate.net

| Substrate | Catalyst (mol%) | Acceptor | Temperature (°C) | Time (h) | Conversion (%) |

| Benzylamine | 2.0 | tert-butylethylene | 155 | 20 | 90 |

| 4-Methoxybenzylamine | 2.0 | tert-butylethylene | 155 | 20 | 99 |

| 1-Hexylamine | 2.0 | tert-butylethylene | 155 | 20 | 50 |

| Cyclohexanemethylamine | 2.0 | tert-butylethylene | 155 | 20 | 79 |

Activation of CO₂: Metal-ligand cooperation has also been harnessed for the activation of small, typically inert molecules like carbon dioxide. nih.govnih.gov In these systems, the nucleophilic site on the dearomatized pincer ligand can directly attack the electrophilic carbon atom of CO₂, leading to the formation of a new C-C bond. nih.gov This mode of activation is distinct from processes that rely solely on the metal center and has been shown to enable the catalytic hydrogenation of CO₂ to formates and other reduced products. researchgate.net The reversible C-C coupling between the ligand and CO₂ is a clear demonstration of the ligand's non-innocent and cooperative role. nih.gov

These detailed investigations collectively underscore that the pyridine core and its associated pincer arms in these complexes are not mere spectators. Their ability to undergo reversible dearomatization-aromatization cycles provides a powerful, low-energy pathway for bond activation, enabling a broad scope of catalytic transformations that are central to green chemistry. acs.orgacs.org

Spectroscopic Characterization and Computational Modeling of 2 T Butyl 6 Isopropylpyridine

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-t-butyl-6-isopropylpyridine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the protons of the alkyl substituents. The chemical shifts are influenced by the electron-donating nature of the alkyl groups and the anisotropic effects of the pyridine (B92270) ring. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.0-8.0 ppm. The methine proton of the isopropyl group is observed as a multiplet, while the methyl protons of the isopropyl and tert-butyl groups appear as a doublet and a singlet, respectively, in the upfield region of the spectrum. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbon atoms of the pyridine ring typically appear in the downfield region (δ 120-160 ppm), while the carbons of the alkyl substituents are found in the upfield region. The chemical shifts are sensitive to the steric and electronic effects of the substituents. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Alkyl-6-t-butylpyridines in CDCl₃

| Position | 2-Methyl-6-t-butylpyridine ¹H | 2-Methyl-6-t-butylpyridine ¹³C | 2-Ethyl-6-t-butylpyridine ¹H | 2-Ethyl-6-t-butylpyridine ¹³C | 2-Isopropyl-6-t-butylpyridine ¹H | 2-Isopropyl-6-t-butylpyridine ¹³C |

|---|---|---|---|---|---|---|

| 3 | 7.41 (d) | 138.8 | 7.45 (d) | 138.5 | 7.50 (t) | 136.1 |

| 4 | 6.94 (d) | 120.5 | 7.00 (d) | 120.8 | 7.05 (d) | 118.5 |

| 5 | 7.35 (t) | 133.2 | 7.40 (t) | 133.0 | 7.42 (t) | 133.2 |

| 6 | - | 159.0 | - | 162.8 | - | 165.7 |

| t-Butyl (C) | - | 37.8 | - | 37.9 | - | 38.0 |

| t-Butyl (CH₃) | 1.32 (s) | 30.5 | 1.33 (s) | 30.6 | 1.34 (s) | 30.7 |

| Isopropyl (CH) | - | - | - | - | 3.15 (sept) | 34.2 |

| Isopropyl (CH₃) | - | - | - | - | 1.25 (d) | 22.8 |

Data is synthesized from typical values for related structures and may not represent exact experimental values for this compound.

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound are characterized by bands corresponding to the stretching and bending vibrations of the pyridine ring and the alkyl substituents. C-H stretching vibrations of the alkyl groups are typically observed in the 2850-3000 cm⁻¹ region. rsc.org The C=C and C=N stretching vibrations of the pyridine ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. doi.orgresearchgate.net The positions and intensities of these bands can be influenced by the steric hindrance between the bulky alkyl groups.

Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. acs.org For this compound, the absorption bands are expected in the ultraviolet region. The substitution with alkyl groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.orgnih.gov For this compound (C₁₂H₁₉N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like pyridine derivatives. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. doi.orgnih.gov This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Conformation and Torsion Angle Analysis of Alkyl Substituents

In the solid state, the conformation of the t-butyl and isopropyl substituents relative to the pyridine ring is determined by a balance of steric and electronic factors. The bulky nature of these groups will likely lead to significant torsion angles to minimize steric repulsion. colostate.edu For instance, in related structures, the plane of the isopropyl group is often oriented perpendicular to the plane of the pyridine ring to reduce steric clash with the adjacent nitrogen atom and the t-butyl group. colostate.educore.ac.uk The C-C-C bond angles within the t-butyl and isopropyl groups will likely deviate slightly from the ideal tetrahedral angle of 109.5° due to steric strain.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the structural, electronic, and reactive properties of molecules like this compound. These methods provide insights that complement experimental findings and help in understanding the behavior of the molecule at an atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculation

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can predict molecular geometries and electronic properties with high accuracy. researchgate.netnih.gov These calculations are crucial for understanding how the bulky t-butyl and isopropyl groups influence the geometry and electron distribution of the pyridine ring.

In studies of substituted pyridines, DFT has been employed to calculate properties like orbital population analysis and electrostatic potential maps. nih.gov For instance, the geometry of similar molecules has been optimized using the B3LYP density functional and the 6-311g+(2d,p) basis set, with frequency analysis confirming the structures as true minima on the potential energy surface. nih.gov Such calculations can reveal details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. The electronic structure calculations yield information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's reactivity. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Pyridine Derivative Calculations This table is for illustrative purposes and shows typical methods used in the field.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G** | Calculation of reactivity descriptors for pyridine ligands. | researchgate.net |

| B3LYP | 6-311g+(2d,p) | Geometry optimization and electronic structure calculations of halogenated phenylpyridines. | nih.gov |

| B3LYP-D3 | 6-311+G//B3LYP-D3/6-31G | Calculation of free energy profiles for pyridine alkylation. | acs.org |

| B97-D3 | def2-TZVP | Geometry optimization for calculating bond dissociation energies. | ethz.ch |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different spatial arrangements the molecule can adopt and the energetic barriers between them. nih.govacs.org

All-atom MD simulations can provide insights into conformations that are similar to those found in crystal structures. weizmann.ac.il By simulating the molecule's movement over time, researchers can identify stable conformers and understand the dynamics of the t-butyl and isopropyl groups' rotations. This information is critical for understanding how the molecule interacts with other molecules, such as in solution or in biological systems. While specific MD studies on this compound are not detailed in the provided context, the methodology is standard for exploring the conformational space of similarly complex molecules. nih.govweizmann.ac.il

Quantum Chemical Calculations of Reactivity Descriptors and Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting reactivity descriptors and spectroscopic parameters. researchgate.netunibo.it Methods like DFT can be used to calculate global and local reactivity descriptors, which help in understanding the chemical behavior of pyridine ligands. researchgate.net These descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity, and chemical hardness. Such calculations have shown that electron-releasing substituents on the pyridine ring lead to higher HOMO energies, indicating a more nucleophilic nitrogen atom. researchgate.net

Furthermore, quantum chemistry can predict spectroscopic parameters. For example, theoretical calculations can help assign vibrational frequencies observed in infrared (IR) and Raman spectra. cdnsciencepub.com For other substituted pyridines, ¹H and ¹³C NMR chemical shifts have been calculated to understand their electronic and conformational properties. researchgate.net While direct calculations for this compound are not specified, the principles are broadly applicable.

Table 2: Calculated Reactivity and Spectroscopic Parameters for Pyridine Derivatives This table illustrates the types of data obtained from quantum chemical calculations for related compounds.

| Parameter | Method | Significance | Reference |

|---|---|---|---|

| Global and Local Reactivity Descriptors | DFT/B3LYP/6-311++G** | Describes the Hard and Soft Acids and Bases (HSAB) interaction of pyridine ligands. | researchgate.net |

| ¹H and ¹³C NMR Properties | DFT (B3LYP/6-311++G(d,p)) | Explores configurational and electronic properties of aziridines. | researchgate.net |

| Vibrational Frequencies (IR) | Not Specified | Confirmed assignments of experimentally observed spectra for phenylpyridines. | cdnsciencepub.com |

| HOMO and LUMO energies | DFT B3LYP/6-311g+(2d,p) | Provides insight into the electronic transitions and reactivity of halogenated phenylpyridines. | nih.gov |

Bond Dissociation Energy (BDE) Calculations in Metal-Pyridine Complexes

The strength of the bond between a pyridine ligand and a metal center is a crucial factor in the stability and reactivity of coordination complexes. Bond Dissociation Energy (BDE) calculations provide a quantitative measure of this strength. ethz.ch Computational methods, including DFT and higher-level ab initio calculations like Coupled Cluster (DLPNO-CCSD(T)), are used to compute these energies. ethz.ch

For proton-bound dimers of pyridines, BDEs have been calculated to understand the contributions of factors like London dispersion forces. ethz.ch In the context of metal complexes, BDE calculations can elucidate the stability of the metal-ligand bond. For instance, in platinum(II)-pyridine complexes, the hindered rotation around the Pt-N bond, which is influenced by bulky substituents on the pyridine, has been studied using DFT. researchgate.net This dynamic behavior is directly related to the strength and nature of the metal-pyridine bond. While specific BDE values for this compound complexes were not found, studies on similar systems with bulky substituents show that experimental and computational BDEs can sometimes show discrepancies, highlighting the need for careful validation of computational methods. ethz.ch

Future Research Directions and Translational Perspectives for 2 T Butyl 6 Isopropylpyridine Chemistry

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign and efficient methods for the synthesis of 2-t-butyl-6-isopropylpyridine and related sterically hindered pyridines is a key area of future research. Traditional methods often involve multiple steps and the use of hazardous reagents. orgsyn.org Future efforts are focused on creating more atom-economical and sustainable synthetic routes.

One promising approach involves the catalytic hydrogenation of substituted pyridines. For instance, the use of a commercially available and stable rhodium compound, Rh₂O₃, has shown success in the reduction of various unprotected pyridines under mild conditions. rsc.org This method has been effective for pyridines with bulky groups that sterically hinder the nitrogen, such as 2,6-di-tert-butylpyridine (B51100). rsc.org Another avenue is the development of one-pot syntheses. For example, 2-ethyl-6-t-butyl-, 2-isopropyl-6-t-butyl-, and 2,6-di-t-butylpyridine have been prepared in moderate to good yields by treating 2-t-butylpyridine with the appropriate alkyllithium reagent. acs.orgresearchgate.netresearchgate.net

Furthermore, palladium-catalyzed dehydrogenative coupling presents a potential green route. A reliable and scalable procedure for the synthesis of 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine from 4-picoline using a Pd/C catalyst has been demonstrated, and this methodology could potentially be adapted for the synthesis of other alkylated pyridines. acs.org The development of a three-step synthesis of molnupiravir (B613847) from abundant chemicals using a novel multi-enzyme cascade is another example of a greener synthetic pathway that could inspire new approaches for pyridine (B92270) derivatives. epa.gov

Future research in this area will likely focus on:

Catalyst Development: Designing new catalysts that are more efficient, selective, and operate under milder conditions for the synthesis of SHPs.

Alternative Starting Materials: Exploring the use of renewable or more readily available starting materials to replace traditional petroleum-based feedstocks.

Process Intensification: Investigating continuous flow reactors and other process intensification technologies to improve the efficiency and safety of SHP synthesis.

Table 1: Comparison of Synthetic Protocols for Sterically Hindered Pyridines

| Method | Key Features | Potential Advantages |

|---|---|---|

| Alkyllithium Reaction | Treatment of a less hindered pyridine with an alkyllithium reagent. acs.orgresearchgate.netresearchgate.net | One-pot synthesis, good yields for specific substitutions. acs.orgresearchgate.netresearchgate.net |

| Rhodium-Catalyzed Hydrogenation | Use of Rh₂O₃ for the reduction of pyridines under mild conditions. rsc.org | Commercially available catalyst, broad substrate scope. rsc.org |

| Palladium-Catalyzed Dehydrogenative Coupling | Pd/C-catalyzed coupling of alkylpyridines. acs.org | Potential for scalability and use of simple starting materials. acs.org |

| Multi-Enzyme Cascade | Biocatalytic approach using enzymes for synthesis. epa.gov | High selectivity, mild reaction conditions, reduced waste. epa.gov |

Expanding the Scope of Catalytic Applications to New Chemical Transformations

The steric bulk of this compound, which traditionally renders it a non-coordinating base, is now being explored as a feature to control the selectivity and reactivity in novel catalytic transformations. Its derivatives are being investigated as ligands that can create unique steric environments around a metal center, influencing the outcome of reactions.

Recent advancements have shown the utility of sterically hindered pyridine ligands in palladium-catalyzed C–H activation reactions for the synthesis of multi-substituted pyridines. rsc.org The combination of a rare earth metal triflate with 2,6-di-tert-butylpyridine has been found to be an efficient catalytic system for aromatic Claisen rearrangement. researchgate.net Furthermore, rare-earth metal catalysts are being used for the C-H allenylation of pyridines, expanding the toolkit for C2-alkenylated pyridine synthesis. nih.gov

The dearomatization of pyridines is another area where these bulky ligands are proving useful. acs.org For instance, the regioselective 1,4-dearomatization of pyridines with pinacol (B44631) boranes has been achieved using a ruthenium catalyst, where the steric hindrance of substituents on the pyridine ring plays a crucial role in directing the reaction. acs.org Similarly, magnesium complexes with phosphinimino amides have been used for the 1,2-hydroboration of pyridines. acs.org

Future research is directed towards:

Enantioselective Catalysis: Designing chiral derivatives of this compound for use as ligands in asymmetric catalysis.

Frustrated Lewis Pairs (FLPs): Exploring the use of sterically hindered pyridines in FLP chemistry for the activation of small molecules like H₂, CO₂, and olefins.

Polymerization Catalysis: Investigating the role of bulky pyridine ligands in controlling the stereochemistry and properties of polymers.

Exploration in Materials Science beyond Traditional Catalysis

The incorporation of sterically hindered pyridine units into macromolecular structures is a promising avenue for the development of advanced materials with novel properties. The steric hindrance and basicity of the pyridine nitrogen can be used to control intermolecular interactions and influence the morphology and performance of polymers.

A notable application is in the development of proton exchange membranes (PEMs) for fuel cells. Sulfonated polytriazoles containing sterically hindered pyridine units have been fabricated into membranes that exhibit high thermal and oxidative stability, good mechanical robustness, and high proton conductivity. acs.org The steric hindrance of the pyridine group can influence the phase-separated morphology of the polymer, creating well-defined hydrophilic and hydrophobic domains that are crucial for efficient proton transport. acs.org Similarly, the incorporation of a sterically hindered pyridyl group into a sulfo-phenylated polyphenylene has been shown to improve oxidative stability, elongation at break, and thermal stability compared to a non-pyridyl reference membrane. researchgate.net

Future research in materials science could involve:

Smart Polymers: Designing polymers that respond to external stimuli, such as pH or temperature, by leveraging the acid-base properties of the embedded pyridine units.

Porous Materials: Using sterically hindered pyridines as building blocks for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with tailored pore sizes and functionalities.

Self-Healing Materials: Exploring the use of dynamic covalent bonds involving pyridine derivatives to create self-healing polymers.

Table 2: Properties of Polymer Membranes with and without Sterically Hindered Pyridines

| Polymer Type | Property Enhancement with Hindered Pyridine | Reference |

|---|---|---|

| Sulfonated Polytriazoles | High thermal and oxidative stability, good mechanical robustness, high proton conductivity. acs.org | acs.org |

| Sulfo-phenylated Polyphenylene | Improved oxidative stability, increased elongation at break, enhanced thermal stability. researchgate.net | researchgate.net |

Bio-conjugation and Bio-mimetic Applications (Excluding Biological Activity/Clinical Data)

The unique steric properties of this compound and its analogs are inspiring new strategies in bio-conjugation and the design of biomimetic systems. In bio-conjugation, the steric hindrance around a reactive site can be used to control the stability and selectivity of the conjugation process.

For example, studies on antibody-oligonucleotide conjugates have shown that linkers with greater steric hindrance around a disulfide bond lead to increased stability. acs.org This principle can be applied to the design of new linkers based on sterically hindered pyridines for creating more robust bioconjugates. The steric hindrance can shield the linkage from enzymatic cleavage or other degradation pathways. The use of sterically hindered linkers has been shown to be a viable strategy in creating stable protein-protein conjugates. ucl.ac.uk The incorporation of sterically hindered amino acids into peptides, while synthetically challenging, can be used to create specific conformations and improve stability. ub.edu

In the realm of biomimetic catalysis, bulky pyridine ligands are being used to mimic the active sites of metalloenzymes. universiteitleiden.nl The steric bulk of the ligand can create a pocket around the metal center that mimics the protein scaffold of an enzyme, influencing substrate binding and the catalytic mechanism. For instance, mono-cobalt aqua complexes with oxidatively stable pentadentate pyridine-based ligands have shown catalytic activity for water oxidation. universiteitleiden.nl The design of ligands is crucial, as even small changes can significantly affect catalyst performance. unimi.it

Future research in this area will likely focus on:

Site-Specific Conjugation: Developing new bio-conjugation reagents based on sterically hindered pyridines that can target specific amino acid residues on proteins with high selectivity.

Controlled Release Systems: Designing linkers that can be cleaved under specific conditions, allowing for the controlled release of a payload from a bioconjugate.

Artificial Enzymes: Creating more sophisticated biomimetic catalysts that can perform complex multi-step reactions with high efficiency and selectivity.

High-Throughput Screening and Computational Design of SHP Derivatives

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) and computational design are becoming indispensable tools. These approaches allow for the rapid evaluation of large libraries of compounds and the rational design of new molecules with desired properties.

HTS techniques can be used to screen libraries of sterically hindered pyridine derivatives for their catalytic activity in a wide range of reactions. mpg.denih.gov This can lead to the discovery of new catalysts with improved performance or novel reactivity. For example, HTS can be used to identify the optimal ligand for a specific metal-catalyzed reaction from a library of pyridine derivatives with varying steric and electronic properties. researchgate.net

Computational methods, such as density functional theory (DFT), can be used to model the structure and reactivity of SHP derivatives and their metal complexes. researchgate.net This can provide insights into reaction mechanisms and guide the design of new catalysts. For instance, computational studies can be used to predict the steric and electronic parameters of new pyridine ligands and their influence on catalytic activity. researchgate.net Machine learning algorithms are also being employed in combination with high-throughput screening to predict the performance of catalysts and accelerate the discovery process. mdpi.com

Future research will likely involve:

Combinatorial Synthesis and Screening: Developing methods for the parallel synthesis of libraries of SHP derivatives and their rapid screening for catalytic activity and other properties.

Predictive Modeling: Creating more accurate computational models that can predict the performance of SHP-based catalysts and materials, reducing the need for extensive experimental screening.

De Novo Design: Using computational algorithms to design novel SHP derivatives with optimized properties for specific applications.

常见问题

Q. What synthetic routes are recommended for 2--t-Butyl-6-isopropylpyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution or cross-coupling reactions using pyridine derivatives. For optimization, systematically vary parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd catalysts). Use control experiments to isolate intermediates and confirm reaction pathways. Characterization via -NMR and GC-MS is critical to verify product purity and quantify yields .

Q. Which spectroscopic techniques are most effective for characterizing 2--t-Butyl-6-isopropylpyridine, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can identify steric environments of the t-butyl and isopropyl groups. Compare chemical shifts with analogous pyridine derivatives.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Use to detect functional groups (e.g., C-H stretching in alkyl substituents).

Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling 2--t-Butyl-6-isopropylpyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Consult SDS sheets for toxicity data (e.g., LD50 values) .

Advanced Research Questions

Q. How can researchers design experiments to probe steric/electronic effects of 2--t-Butyl-6-isopropylpyridine in coordination chemistry?

- Methodological Answer :

- Steric Analysis : Synthesize metal complexes (e.g., with Ru or Pt) and compare bond angles/distances via X-ray crystallography. Use Tolman’s cone angle calculations to quantify steric bulk.

- Electronic Effects : Measure redox potentials (cyclic voltammetry) and compare with less-substituted pyridines. Pair experimental data with DFT calculations (e.g., NBO analysis) to correlate substituent effects with metal-ligand bond strength .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from 2--t-Butyl-6-isopropylpyridine?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of published data, categorizing studies by metal center, solvent, and reaction type.

- Controlled Replication : Reproduce key studies under standardized conditions (e.g., fixed temperature/pH) to isolate variables.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies. Publish null-result studies to address publication bias .

Q. How can computational chemistry complement experimental studies to predict binding affinities of 2--t-Butyl-6-isopropylpyridine with transition metals?

- Methodological Answer :

- Docking Simulations : Use software (e.g., AutoDock Vina) to model ligand-metal interactions. Validate with crystallographic data.

- Thermodynamic Calculations : Compute Gibbs free energy changes (ΔG) for complexation using DFT (e.g., B3LYP/6-31G* basis set).

- Machine Learning : Train models on existing datasets to predict untested metal-ligand pairs. Cross-check predictions with experimental kinetics (e.g., UV-Vis titration) .

Data Presentation and Ethical Considerations

- Tables : Include comparative tables for synthetic yields, spectroscopic data, and computational vs. experimental bond lengths.

- Ethics : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and replicate critical experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。